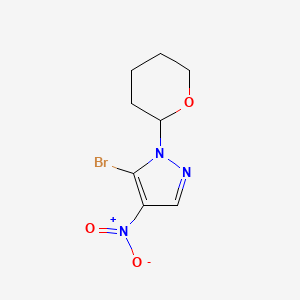

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Description

Molecular Architecture and Crystallographic Characterization

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 5, a nitro group at position 4, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1. The molecular formula is C₈H₁₀BrN₃O₃ , and its structure can be represented by the SMILES notation: O=[N+]([O-])C1=C(Br)N(C2CCCCO2)N=C1.

The pyrazole ring adopts a planar geometry due to aromatic stabilization, with substituents arranged in a para-like configuration. The nitro group (–NO₂) at position 4 is electron-withdrawing, while the bromine atom at position 5 exerts an inductive electron-withdrawing effect. The tetrahydro-2H-pyran-2-yl group, a six-membered oxygen-containing ring in a chair or twist-boat conformation, serves as a sterically bulky protecting group.

Crystallographic data for this compound are not explicitly reported in available literature, but analogous pyrazole derivatives (e.g., 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid) crystallize in monoclinic systems (P2₁/c space group) with lattice parameters in the range of a = 7.1–8.8 Å, b = 10.4–14.9 Å, and β = 97–100°. These parameters suggest potential similarities in packing motifs, such as hydrogen bonding involving the nitro group or tetrahydropyran oxygen.

| Structural Feature | Description | Relevance |

|---|---|---|

| Pyrazole core | Planar aromatic ring with alternating single and double bonds | Provides electronic stabilization and regioselective reactivity |

| Nitro group (C4) | Strong electron-withdrawing via resonance and inductive effects | Directs electrophilic substitution and influences redox properties |

| Bromine atom (C5) | Electron-withdrawing inductive effect; moderate steric hindrance | Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) |

| Tetrahydro-2H-pyran-2-yl | Six-membered cyclic ether with equatorial oxygen; chair/twist-boat conformers | Protects the pyrazole nitrogen; modulates solubility and reactivity |

Electronic Configuration and Substituent Effects

The electronic configuration of 5-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is dominated by the interplay of its substituents. The nitro group at C4 withdraws electron density from the pyrazole ring via resonance, polarizing the C–N bonds and enhancing the ring’s electrophilic character. This effect is complemented by the bromine atom at C5, which withdraws electrons inductively, further deactivating the ring toward electrophilic attack.

Conversely, the tetrahydro-2H-pyran-2-yl group at N1 introduces steric and electronic effects. As a bulky protecting group, it restricts access to the pyrazole nitrogen, potentially directing reactions to the C3 or C5 positions. Electronically, the oxygen atom in the tetrahydrofuran ring may donate electron density through conjugation, partially offsetting the electron-withdrawing effects of the nitro and bromine groups.

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Nitro (C4) | Strong electron withdrawal (resonance + inductive) | Deactivates ring; directs electrophiles to less substituted positions |

| Bromine (C5) | Moderate inductive withdrawal | Enhances stability of intermediates in cross-coupling reactions |

| Tetrahydro-2H-pyran-2-yl (N1) | Steric hindrance + potential electron donation (O) | Protects nitrogen; modulates regioselectivity in alkylation/arylation |

Conformational Dynamics of the Tetrahydro-2H-pyran-2-yl Protecting Group

The tetrahydro-2H-pyran-2-yl group exhibits conformational flexibility, adopting chair or twist-boat conformers depending on its environment. In isolated molecules, the chair conformation is typically favored due to lower steric strain, while twist-boat conformers may arise in response to intramolecular interactions or solvent effects.

Molecular dynamics (MD) simulations of analogous tetrahydropyran derivatives reveal that conformational preferences are influenced by:

- Steric interactions : Bulky substituents on the pyrazole ring (e.g., bromine at C5) may force the tetrahydrofuran ring into a twist-boat conformation to minimize strain.

- Hydrogen bonding : The oxygen atom in the tetrahydrofuran ring can engage in intermolecular hydrogen bonds, stabilizing specific conformers in the solid state.

| Conformer | Energy Relative to Chair | Key Factor Influencing Preference |

|---|---|---|

| Chair | 0 kcal/mol | Minimal steric strain; dominant in gas phase or non-polar solvents |

| Twist-boat | +1–2 kcal/mol | Induced by steric clashes (e.g., proximity to pyrazole substituents) |

In the context of 5-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the presence of electron-withdrawing groups may stabilize twist-boat conformers through hyperconjugative interactions between the tetrahydrofuran oxygen and the pyrazole ring.

Properties

IUPAC Name |

5-bromo-4-nitro-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O3/c9-8-6(12(13)14)5-10-11(8)7-3-1-2-4-15-7/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGFJFNRBLOXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis Methods

a. Multi-Step Organic Synthesis

The typical laboratory synthesis involves sequential reactions starting from commercially available precursors:

Step 1: Formation of the Pyrazole Core

The pyrazole ring is constructed via cyclization reactions, often utilizing hydrazine derivatives with appropriate α,β-unsaturated carbonyl compounds or nitriles, under controlled conditions to form the heterocyclic core.Step 2: Bromination

The pyrazole intermediate undergoes selective bromination, often using N-bromosuccinimide (NBS) in the presence of radical initiators or acids, to introduce the bromine atom at the 5-position.Step 3: Nitro Group Introduction

Nitration is achieved via electrophilic aromatic substitution, typically using a mixture of concentrated nitric acid and sulfuric acid, to install the nitro group at the 4-position of the pyrazole ring.Step 4: Attachment of the Tetrahydro-2H-pyran-2-yl Group

The tetrahydro-2H-pyran-2-yl moiety is introduced through nucleophilic substitution or via protection-deprotection strategies, often involving the use of tetrahydro-2H-pyran-2-ol derivatives and suitable activating groups.

b. Reaction Conditions and Catalysts

- Reactions are generally conducted under inert atmospheres (nitrogen or argon) to prevent oxidation.

- Solvents such as acetonitrile, ethanol, or dichloromethane are common.

- Catalysts like palladium or copper may be employed in specific steps to facilitate coupling or substitution reactions.

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are utilized to enhance safety, control, and scalability. These systems allow precise control over reaction parameters, leading to higher yields and purity.

b. Optimization of Reaction Conditions

- Use of automated systems for temperature, pressure, and reagent addition.

- Implementation of purification techniques such as chromatography, recrystallization, or distillation to ensure product quality.

- Post-synthesis purification involves crystallization or solvent extraction.

- Final products are characterized via NMR, MS, and HPLC to confirm purity and structure.

Data Table: Summary of Preparation Methods

| Method Type | Key Reactions | Reagents & Conditions | Scale & Purity Considerations |

|---|---|---|---|

| Laboratory Multi-Step | Cyclization, bromination, nitration, substitution | Hydrazine derivatives, NBS, nitric acid, tetrahydro-2H-pyran-2-ol | Small-scale, high purity, experimental flexibility |

| Industrial Process | Continuous flow, automated synthesis | Catalysts (Pd, Cu), solvents (acetonitrile, ethanol) | Large-scale, high throughput, cost-effective |

Notes and Recommendations

- Reaction Safety: Nitration reactions involve highly exothermic processes and require strict temperature control and safety protocols.

- Purity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying product purity.

- Environmental Considerations: Use of greener solvents and catalytic processes is recommended to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Pyrazoles: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for selective reactions that can lead to the formation of diverse chemical entities.

Catalysis

The compound has potential applications as a ligand in catalytic reactions. The presence of bromine and nitro groups may enhance its ability to participate in various catalytic processes, making it valuable in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, which is being studied for potential applications in developing new antimicrobial agents. The structural features may enhance its interaction with microbial targets .

Anti-inflammatory Effects

Preliminary studies suggest that 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole may possess anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications aimed at inflammatory diseases .

Medicinal Chemistry

Drug Development

The unique structural characteristics of this compound position it as a promising candidate in pharmaceutical research. Its potential for modifying biological pathways makes it a subject of interest for the development of new drugs targeting various diseases .

Mechanism of Action

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific enzymes or receptors within biological systems. The nitro and bromine groups can participate in redox reactions, while the pyrazole ring can facilitate hydrogen bonding and π-π interactions .

Material Science

Synthesis of Novel Materials

In material science, 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is utilized in the synthesis of novel materials with tailored properties. Its chemical reactivity allows it to be incorporated into polymers or other materials to impart specific characteristics .

Unique Properties

The combination of bromine, nitro, and tetrahydropyranyl groups provides 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with distinct chemical reactivity and biological activity compared to its analogs.

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and bromine groups can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

Key Example :

- 4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 1235407-34-7, QV-1284) Molecular Formula: C₈H₈BrN₃O₃ Key Difference: Bromine and nitro groups are swapped (Br at position 4, NO₂ at position 5). Impact: Positional isomerism alters electronic distribution, affecting reactivity in cross-coupling reactions. The nitro group at position 5 may sterically hinder substitutions compared to the target compound .

| Compound Name | CAS Number | Substituent Positions | Purity | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5-Bromo-4-nitro-1-THP-1H-pyrazole | 1429309-54-5 | Br (5), NO₂ (4) | 95% | 276.11 |

| 4-Bromo-5-nitro-1-THP-1H-pyrazole | 1235407-34-7 | Br (4), NO₂ (5) | 95% | 276.11 |

Analogs with Varied Protecting Groups

Example :

- 5-Bromo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1393728-45-4)

- Molecular Formula : C₅H₄BrF₃N₃O₂

- Key Difference : THP replaced with trifluoroethyl.

- Impact : The electron-withdrawing trifluoroethyl group increases electrophilicity at the pyrazole core, enhancing reactivity in nucleophilic aromatic substitutions but reducing stability compared to THP-protected analogs .

Heterocyclic Core Modifications

Example :

- 4-Bromo-5-(5-chloro-2-thienyl)-1H-pyrazole (CAS: 1935426-74-6) Molecular Formula: C₇H₄BrClN₂S Key Difference: Nitro group replaced with a 5-chlorothiophene substituent. The molecular weight (263.54 g/mol) is lower, suggesting improved solubility in polar solvents compared to the nitro-substituted target .

Complex Derivatives with Additional Substituents

Example :

- 4-Bromo-5-chloro-6-methyl-1-THP-1H-indazole (CAS: 2368909-42-4)

- Molecular Formula : C₁₃H₁₄BrClN₂O

- Key Difference : Pyrazole core replaced with indazole; additional methyl and chloro substituents.

- Impact : Indazole derivatives often exhibit enhanced pharmacological activity due to increased planarity and hydrogen-bonding capacity. The added substituents may improve target selectivity in kinase inhibitors .

Biological Activity

5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 1429309-54-5) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features including bromine, nitro, and tetrahydropyranyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anti-inflammatory applications.

The compound's molecular formula is , with a molecular weight of 252.09 g/mol. Its structure includes a five-membered heterocyclic pyrazole ring with functional groups that can influence its biological activity.

The biological activity of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is thought to arise from its interaction with various biological targets, including enzymes and receptors. The nitro and bromine groups may participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at low concentrations. The structure-activity relationship (SAR) analysis suggested that the presence of the bromine and nitro groups enhances its antimicrobial potency compared to related compounds.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 12.5 µg/mL |

| Control Compound A | 25 µg/mL |

| Control Compound B | 50 µg/mL |

Antifungal Activity

In antifungal assays, the compound demonstrated effectiveness against several fungal strains, with a reported IC50 value significantly lower than that of standard antifungal agents. This suggests potential for development as a therapeutic agent in treating fungal infections.

Anti-inflammatory Effects

The anti-inflammatory properties of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole were assessed through in vitro studies measuring cytokine release from activated macrophages. Results indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions.

Case Studies

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.

Study 2: Anti-inflammatory Response

A murine model was utilized to assess the anti-inflammatory effects of the compound. Mice treated with varying doses showed reduced swelling and lower levels of inflammatory markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, and how does the tetrahydro-2H-pyran (THP) protecting group influence the reaction?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. The THP group acts as a protecting group for the nitrogen atom, enhancing regioselectivity during bromination and nitration steps. A common approach includes:

- Step 1 : Protection of 1H-pyrazole with THP under acidic conditions (e.g., using pyridinium p-toluenesulfonate) .

- Step 2 : Electrophilic bromination at the 5-position using NBS (N-bromosuccinimide) in DMF .

- Step 3 : Nitration at the 4-position with fuming HNO₃ and H₂SO₄ at 0–5°C to avoid decomposition .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound, and what are typical spectral signatures?

- Methodological Answer :

- ¹H NMR : The THP group shows characteristic signals at δ ~1.5–4.5 ppm (multiplet for the tetrahydropyran ring protons). The pyrazole proton (H-3) appears as a singlet near δ 8.2–8.5 ppm. Nitro and bromo substituents deshield adjacent protons .

- ¹³C NMR : The THP oxygen-bearing carbon resonates at δ ~60–70 ppm. Nitro and bromo groups cause downfield shifts in adjacent carbons (e.g., C-4 at δ ~145 ppm) .

- HRMS : Expect [M+H]⁺ with exact mass matching C₈H₁₁BrN₃O₃ (theoretical ~276.98 g/mol). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm substitution .

Q. What are the stability considerations for this compound under storage or reaction conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.